2-Hydroxypentacosanoic acid
Description
Properties
Molecular Formula |
C25H50O3 |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28/h24,26H,2-23H2,1H3,(H,27,28) |
InChI Key |
CUSDWPFQTXVFJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Characteristics
2-Hydroxypentacosanoic acid is classified as a 2-hydroxy fatty acid with the molecular formula and a molecular weight of 402.68 g/mol. Its structure features a hydroxy group at the second carbon position of pentacosanoic acid, which contributes to its chemical reactivity and biological functions .
Biological Significance
Research has indicated that 2-hydroxypentacosanoic acid may play roles in metabolic processes and may be involved in various biochemical pathways. It is related to pentacosanoic acid, which is known for its presence in dairy fat and some plant oils. The compound's occurrence has been documented in certain marine organisms, suggesting potential ecological roles .
Nutritional Studies
The role of odd-chain fatty acids like 2-hydroxypentacosanoic acid in human health has been investigated, particularly concerning their impact on metabolic disorders. Studies have shown that these fatty acids may influence gut microbiota composition and improve glucose tolerance, which is crucial for understanding dietary impacts on health .
- Table 1: Changes in Fatty Acid Levels in Dietary Studies
| Fatty Acid | Low Dairy Fat (Change in Mol%) | High Dairy Fat (Change in Mol%) | p-value |
|---|---|---|---|
| Pentadecanoic Acid (C15:0) | -0.374 | 0.126 | 0.029 |
| Heptadecanoic Acid (C17:0) | -0.192 | -0.271 | <0.0001 |
This table illustrates significant changes in fatty acid levels based on dietary fat intake, highlighting the importance of these compounds in nutrition .
Medical Research
In medical research, the implications of 2-hydroxypentacosanoic acid extend to its potential therapeutic benefits. Studies have explored its effects on mitochondrial function and metabolic health, particularly in models of ischemic stroke and metabolic syndrome .
- Case Study: Mitochondrial Function Improvement
In animal models subjected to ischemic conditions, treatment with odd-chain fatty acids like pentadecanoic acid has shown promise in maintaining mitochondrial integrity and promoting better metabolic outcomes .
Biochemical Pathways
Understanding the metabolic pathways involving 2-hydroxypentacosanoic acid is crucial for elucidating its biological functions. Research indicates that it may serve as an intermediate in various lipid metabolism pathways, influencing the synthesis of complex lipids essential for cellular functions .
Preparation Methods
Functional Group Transformation Strategies
Alternative routes involve multi-step transformations from precursors with existing functional groups. A patent describing the synthesis of pentadecanoic acid derivatives (CN102816142A) outlines a process where diesters are hydrolyzed to monoesters, followed by reduction and halogenation. While this method targets a shorter chain, the principles could be extrapolated:
-
Esterification : Pentacosanedioic acid could be esterified to diethyl pentacosanedioate.
-
Selective Hydrolysis : Partial hydrolysis to a monoester using alkaline conditions.
-
Reduction : Sodium borohydride (NaBH₄) reduces the keto group to a hydroxyl group, as seen in step 4 of CN102816142A.
-
Purification : Distillation or chromatography isolates 2-hydroxypentacosanoic acid.
This approach, while theoretically sound, requires optimization for the longer carbon chain, as steric hindrance may impede reaction efficiency.
Grignard Reaction-Based Synthesis
The construction of the 25-carbon chain via Grignard reagents offers another avenue. For example, reacting a C23 alkyl magnesium bromide with a protected glycolic acid derivative could yield 2-hydroxypentacosanoic acid after deprotection. This method is highly modular but suffers from low atom economy and the need for stringent anhydrous conditions.
Biosynthetic Pathways
Microbial Production
Certain bacteria and fungi natively produce hydroxy fatty acids as part of their lipid metabolism. Pseudomonas spp., for instance, synthesize hydroxy fatty acids via hydroxylase enzymes. A study implicating cytochrome P450 enzymes in hydroxylation suggests that metabolic engineering could enable microbial production of 2-hydroxypentacosanoic acid. Fermentation-based methods offer sustainability advantages but require strain optimization to achieve viable titers.
Plant-Derived Isolation
2-Hydroxypentacosanoic acid has been isolated from plant cuticles and seed oils using chromatographic techniques. VulcanChem notes that isolation typically involves solvent extraction followed by column chromatography or HPLC. For example, hexane-isopropanol mixtures extract fatty acids from biomass, while reverse-phase HPLC separates hydroxylated variants. However, natural abundance is low, making this method impractical for large-scale production.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification relies heavily on chromatography. VulcanChem emphasizes the use of silica gel column chromatography with ethyl acetate-hexane gradients to resolve hydroxy fatty acids. For higher purity, preparative HPLC with C18 columns and methanol-water mobile phases achieves >95% purity, albeit with increased solvent consumption.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity of 2-hydroxypentacosanoic acid in synthetic or isolated samples?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. HRMS provides accurate molecular weight determination (e.g., expected [M+H]⁺ ion at m/z 383.3 for C₂₅H₅₀O₃), while ¹H/¹³C NMR can resolve hydroxyl group positioning and alkyl chain conformation. For NMR, deuterated chloroform (CDCl₃) is commonly used as a solvent, with chemical shifts for the hydroxyl proton typically observed at δ 1.5–2.5 ppm .
Q. What safety protocols should be followed when handling 2-hydroxypentacosanoic acid in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (e.g., skin/eye irritation, Category 2/2A). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How can researchers optimize the synthesis of 2-hydroxypentacosanoic acid to minimize byproducts?
- Methodological Answer : Hydroxy fatty acids are often synthesized via hydroxylation of pentacosanoic acid using regioselective catalysts (e.g., cytochrome P450 enzymes or metal-organic frameworks). Monitor reaction progress with thin-layer chromatography (TLC; hexane:ethyl acetate 8:2) and purify via column chromatography. Yield optimization requires controlled temperature (20–25°C) and inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can discrepancies in reported solubility profiles of 2-hydroxypentacosanoic acid across studies be resolved?
- Methodological Answer : Contradictory solubility data (e.g., in polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify polymorphs, and use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to verify purity (>98%). Solvent systems should be pre-saturated with nitrogen to exclude oxidative degradation .
Q. What experimental designs are suitable for investigating the metabolic pathways of 2-hydroxypentacosanoic acid in mammalian systems?
- Methodological Answer : Use isotopically labeled ²H- or ¹³C-2-hydroxypentacosanoic acid in in vitro cell cultures (e.g., hepatocytes). Track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Compare results against knockout models (e.g., peroxisomal β-oxidation-deficient cells) to identify enzymatic pathways .
Q. How do steric effects influence the interaction of 2-hydroxypentacosanoic acid with lipid bilayer membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model hydroxyl group orientation. Validate experimentally using Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Fluorescence anisotropy with DPH probes can assess membrane rigidity changes induced by hydroxylated chain incorporation .
Data Interpretation & Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in 2-hydroxypentacosanoic acid toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Validate with ANOVA and post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure compliance with OECD Test Guidelines 423 (acute oral toxicity) or 471 (bacterial reverse mutation) for regulatory alignment .
Q. How can researchers address inconsistencies in reported biological activities of 2-hydroxypentacosanoic acid across different assay systems?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme-linked immunosorbent assays [ELISA] vs. cell viability assays). Control for batch-to-batch variability by standardizing reagent sources and including reference compounds (e.g., stearic acid as a negative control). Meta-analyses of published data can identify confounding variables (e.g., serum concentration in cell media) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
